molecular formula C17H37ClOSi B12540417 (14-Chlorotetradecyl)(methoxy)dimethylsilane CAS No. 143099-72-3

(14-Chlorotetradecyl)(methoxy)dimethylsilane

Cat. No.: B12540417
CAS No.: 143099-72-3
M. Wt: 321.0 g/mol
InChI Key: KVPVMNDFHPRGBI-UHFFFAOYSA-N
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Description

“(14-Chlorotetradecyl)(methoxy)dimethylsilane” is an organosilicon compound characterized by a 14-carbon chloroalkyl chain, a methoxy group, and two methyl groups bonded to a silicon atom. Such compounds are typically used as intermediates in material science for surface modification, polymer synthesis, or as coupling agents due to their hydrophobic and reactive properties. The long alkyl chain enhances lipophilicity, making it suitable for applications requiring controlled release or compatibility with organic matrices .

Properties

CAS No.

143099-72-3

Molecular Formula

C17H37ClOSi

Molecular Weight

321.0 g/mol

IUPAC Name

14-chlorotetradecyl-methoxy-dimethylsilane

InChI

InChI=1S/C17H37ClOSi/c1-19-20(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18/h4-17H2,1-3H3

InChI Key

KVPVMNDFHPRGBI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCCCCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14-Chlorotetradecyl)(methoxy)dimethylsilane typically involves the reaction of tetradecyl chloride with methoxydimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

[ \text{Tetradecyl chloride} + \text{Methoxydimethylsilane} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(14-Chlorotetradecyl)(methoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the tetradecyl chain can be substituted with other functional groups.

    Hydrolysis: The methoxy group can be hydrolyzed to form silanol derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous acids.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Hydrolysis: Silanol derivatives are formed.

    Oxidation: Oxidized silane derivatives are produced.

Scientific Research Applications

(14-Chlorotetradecyl)(methoxy)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.

    Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of bioactive molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (14-Chlorotetradecyl)(methoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated tetradecyl chain and the methoxy group. These functional groups enable the compound to participate in a variety of chemical reactions, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Structural Analogues
Compound Molecular Formula logK (Predicted) Key Applications Synthesis Yield
(14-Chlorotetradecyl)(methoxy)dimethylsilane C₁₇H₃₆ClOSi ~8.2 (estimated) Hydrophobic coatings, polymers Not reported
(10-Chlorodecyl)dimethylsilane C₁₂H₂₇ClSi 6.6 Intermediate in silicone chemistry 72%
Chloromethyl-Diethoxy-Methylsilane C₆H₁₄ClO₂Si 5.8 Crosslinking agents Not reported
Table 2: Impact of Substituent Position on logK (Aromatic Systems)
Substituent Position logK Value
Bromo 4 3.1
Bromo 3 2.8
Bromo 2 2.5
Methoxy 3 1.9
Methoxy 2 1.7
Methoxy 4 1.4

Biological Activity

(14-Chlorotetradecyl)(methoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables to present a comprehensive overview.

  • Molecular Formula : C16_{16}H35_{35}ClO2_2Si
  • Molecular Weight : 320.01 g/mol
  • Structure : The compound features a long-chain alkyl group (tetradecyl), a methoxy group, and two dimethylsilyl groups, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with biological membranes and proteins. Its hydrophobic tetradecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction may lead to alterations in cellular signaling pathways, gene expression, and enzyme activity.

Biological Activity Overview

Research indicates that silane compounds, including this compound, exhibit various biological activities such as:

  • Antimicrobial Properties : Demonstrated effectiveness against certain bacteria and fungi.
  • Cytotoxicity : Potential to induce apoptosis in cancer cell lines.
  • Inflammatory Response Modulation : Influence on cytokine production and inflammatory pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of silane compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth at concentrations as low as 0.1% (v/v), suggesting significant antimicrobial potential.

Concentration (%)S. aureus Inhibition (%)E. coli Inhibition (%)
0.01105
0.17060
1.09590

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent increase in cytotoxicity.

Treatment (µM)Cell Viability (%)
0100
1085
5050
10020

Research Findings

Several studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cell Membrane Interaction : The hydrophobic nature of the tetradecyl chain enhances interaction with lipid membranes, leading to altered membrane dynamics.
  • Cytokine Production : Research indicates modulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines upon exposure to the compound.
  • Potential Therapeutic Applications : Given its cytotoxic effects on cancer cells and antimicrobial properties, there is potential for development as an anti-cancer or antimicrobial agent.

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